Cas no 2090149-11-2 (1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-)

1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo- Chemical and Physical Properties
Names and Identifiers
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- 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-
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- Inchi: 1S/C9H6N2O3/c12-8-5(9(13)14)4-7-6(11-8)2-1-3-10-7/h1-4H,(H,11,12)(H,13,14)
- InChI Key: FULRHNGGRXTNBC-UHFFFAOYSA-N
- SMILES: N1C2C(=NC=CC=2)C=C(C(O)=O)C1=O
1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332148-10.0g |
2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylic acid |
2090149-11-2 | 10.0g |
$5370.0 | 2023-02-23 | ||
Enamine | EN300-332148-2.5g |
2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylic acid |
2090149-11-2 | 2.5g |
$3372.0 | 2023-02-23 | ||
Enamine | EN300-332148-5.0g |
2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylic acid |
2090149-11-2 | 5.0g |
$4270.0 | 2023-02-23 | ||
Enamine | EN300-332148-1.0g |
2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylic acid |
2090149-11-2 | 1.0g |
$1627.0 | 2023-02-23 |
1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo- Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-
Introduction to 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo (CAS No. 2090149-11-2)
The compound 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo (CAS No. 2090149-11-2) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its naphthyridine core structure, has garnered considerable attention due to its versatile biological activities and potential applications in drug development. The molecular framework of this compound encompasses a fused bicyclic system, incorporating nitrogen atoms at the 1 and 5 positions, which contributes to its unique chemical properties and reactivity.
1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo is particularly noteworthy for its role as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is reminiscent of other well-known bioactive scaffolds, such as pyridines and quinolines, which are extensively studied for their therapeutic potential. The presence of a carboxylic acid group at the 3-position and a lactam ring at the 2-position enhances its functional diversity, making it a valuable building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The 1,5-Naphthyridine scaffold has emerged as a promising candidate in this regard due to its ability to modulate multiple biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and inflammatory responses. The carboxylic acid moiety further extends its utility by allowing for amide bond formation, which is a common strategy in drug design to enhance bioavailability and target specificity.
One of the most compelling aspects of 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo is its role in the development of next-generation antibiotics. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents. Naphthyridine-based compounds have demonstrated broad-spectrum antimicrobial activity by targeting essential bacterial processes such as DNA gyrase inhibition. This makes them particularly relevant in the fight against multidrug-resistant infections.
Moreover, the structural versatility of 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo has been leveraged in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. By developing small-molecule inhibitors that selectively bind to specific kinase domains, researchers aim to disrupt aberrant signaling networks that drive pathogenesis. The naphthyridine core provides an ideal platform for designing such inhibitors due to its ability to form stable interactions with aromatic residues in protein targets.
Recent advancements in computational chemistry have further accelerated the discovery process for 1,5-Naphthyridine derivatives. High-throughput virtual screening techniques allow researchers to rapidly evaluate large libraries of compounds for their binding affinity to biological targets. This approach has been instrumental in identifying lead compounds that can be optimized through structure-based drug design. The integration of machine learning algorithms into these processes has further enhanced predictive accuracy and efficiency.
The synthesis of 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include cyclization reactions to form the naphthyridine ring system followed by functional group modifications to introduce the carboxylic acid and lactam moieties. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and energy consumption.
In conclusion,1,5-Naphthyridine-3-carboxylic acid, (CAS No. 2090149-11-2) stands as a cornerstone in modern medicinal chemistry. Its unique structural features and diverse biological activities make it an invaluable tool for drug discovery efforts aimed at addressing some of the most pressing health challenges today. As research continues to uncover new applications for this compound and its derivatives,1, it is likely that its significance will only continue to grow.
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